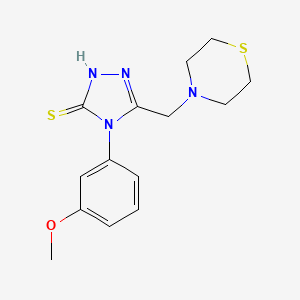
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea, also known as CMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-cyclopropyl-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to modulate the activity of various neurotransmitter receptors and improve synaptic plasticity.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to improve cognitive function and protect against neurotoxicity.
実験室実験の利点と制限
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments, including high purity, stability, and solubility in aqueous solutions. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
将来の方向性
There are several future directions for research on N-cyclopropyl-N'-(4-methoxyphenyl)thiourea. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to identify potential combination therapies. In inflammation research, future studies could investigate its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, further studies could explore its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has shown promising therapeutic potential in preclinical studies and warrants further investigation.
合成法
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-methoxyphenylisothiocyanate. The resulting product is then treated with hydrochloric acid to yield N-cyclopropyl-N'-(4-methoxyphenyl)thiourea. This synthesis method has been optimized for high yield and purity.
科学的研究の応用
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
1-cyclopropyl-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-14-10-6-4-9(5-7-10)13-11(15)12-8-2-3-8/h4-8H,2-3H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQFDOHAJOKCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)

![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)



![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)
